2-Ethyl-3-thiazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108284-82-8 |
|---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
2-ethyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS/c1-2-5-6-3-4-7-5/h3,5H,2,4H2,1H3 |
InChI Key |
RETWPUNUUVAWIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N=CCS1 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 2 Ethyl 3 Thiazoline Analogs
Reaction Pathways and Transformation Mechanisms
The reactivity of the thiazoline (B8809763) ring is diverse, allowing for a variety of transformations that are fundamental to its role in organic synthesis. These include ring-opening, isomerization, and reactions with both nucleophiles and electrophiles.
Ring Opening and Rearrangement Reactions
The thiazoline ring, while relatively stable, can undergo cleavage and rearrangement under specific conditions. Under strongly acidic or oxidizing conditions, the thiazole (B1198619) ring is susceptible to cleavage. The mechanism for such transformations often involves the breaking of either the C–S or C–N bond. For instance, under acidic conditions, thiazolidine (B150603) moieties can exist in equilibrium with open-chain forms through the formation of an iminium or a sulfonium (B1226848) intermediate. rsc.org
A notable transformation is the photoinduced rearrangement of diarylethenes that contain a thiazole moiety. This process involves a sequence of photocyclization of the hexatriene system, a ontosight.aipharmaguideline.com-sigmatropic rearrangement, and subsequent opening of the heterocyclic ring to yield functionalized naphthalene (B1677914) derivatives. acs.org In other cases, rearrangement can be triggered by specific substituents and reagents. For example, a 2-phenyl substituted thiazolidine derivative was observed to undergo a two-step rearrangement to form a bicyclic system composed of a γ-lactam and a 1,3-oxathiane. rsc.org This particular reaction proceeds with epimerization at the C-2 position, which confirms that the thiazolidine ring opens during the process. rsc.org
Isomerization Processes (e.g., 3-Thiazoline to 2-Thiazoline)
Isomerization between different forms of the thiazoline ring is a key transformation. A significant example is the bond isomerization of 3-thiazolines to the more stable 2-thiazoline isomers. This process has been observed to occur efficiently when certain 3-thiazoline products are subjected to microwave irradiation at elevated temperatures in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgnih.govacs.org
Mechanistic studies suggest this isomerization can be facilitated by certain reagents. For example, the addition of trimethylsilyl (B98337) chloride (Me₃SiCl) can promote the conversion of a 3-thiazoline to a 2-thiazoline. acs.org The substituent on the thiazoline ring plays a crucial role in this process. Research has shown that a benzothiazole (B30560) substituent is critical for the isomerization of 3-thiazolines to 2-thiazolines; other heterocyclic substituents did not result in the same transformation under similar conditions. acs.orgacs.org Although the initially formed 3-thiazoline was hypothesized to be the precursor, experiments showed that direct isomerization from a silicon-containing intermediate was a more likely pathway. acs.org
Another documented isomerization involves 5-methylenethiazolidine-2-thiones, which can be converted to their isomeric thiazole-2-thiones upon treatment with cold concentrated sulfuric acid. beilstein-journals.org
Nucleophilic and Electrophilic Reactions of the Thiazoline Ring
The reactivity can be modulated by the substituents present on the ring. core.ac.uk
Nucleophilic Attack: The C2 position is vulnerable to attack by nucleophiles. pharmaguideline.com This reactivity is enhanced if the ring nitrogen is quaternized, which increases the acidity of the C2-hydrogen. pharmaguideline.com Deprotonation at C2 using strong bases like organolithium compounds generates a carbanion, which is a potent nucleophile that can subsequently react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides. pharmaguideline.comrsc.org
Electrophilic Attack: Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C5 position. pharmaguideline.comnumberanalytics.com The presence of electron-donating groups at the C2 position can further activate the C5 position for electrophilic attack. core.ac.uk
Carbon-Carbon Bond-Forming Reactions at Heterocyclic Positions
Carbon-carbon bond formation is a critical application of thiazoline chemistry, enabling the synthesis of more complex molecules. researchgate.net These reactions can be directed to specific positions on the heterocyclic ring, often with the aid of metal catalysts.
Palladium-catalyzed cross-coupling reactions are effective for this purpose. For instance, C-H arylation can be achieved at the 5-position of a masked thiazole derivative using a palladium catalyst in the presence of an activating agent like silver(I) nitrate/potassium fluoride. clockss.org The same masked thiazole can also undergo palladium-catalyzed arylation at the 2-position via the activation of a carbon-carbon bond, demonstrating a versatile method for introducing substituents at two different sites. clockss.org Copper catalysts have also been employed for the direct arylation of heterocycle C-H bonds. organic-chemistry.org
As mentioned previously, the C2 position can be made nucleophilic by deprotonation. The resulting C2-carbanion readily reacts with electrophilic carbon sources such as aldehydes and ketones, forming a new carbon-carbon bond at this position. pharmaguideline.com
Influences of Substituents on Reactivity Profiles
The nature and position of substituents on the thiazoline ring have a profound impact on the molecule's stability and reactivity. ontosight.aiontosight.ai These effects can be electronic or steric in nature.
Experimental data from kinetic studies and synthetic yields support these principles. In one study on the synthesis of 3-thiazolines, a clear trend was observed where electron-donating methoxy (B1213986) (-OMe) groups decreased reaction yields as they were moved closer to the reactive imine center, whereas electron-withdrawing bromine (-Br) groups had the opposite effect. nih.gov
A kinetic study on the reactions of 2-imino-3-aryl-4-phenyl-4-thiazolines with cyanopyrazine revealed a specific order of reactivity based on the para-substituent on the 3-aryl group. The reactivity was found to decrease in the order: p-OMe > p-CH₃ > H. researchgate.net This demonstrates that electron-donating groups on substituents attached to the ring nitrogen increase the reaction rate.
Table 1: Influence of Substituents on the Reactivity of Thiazoline Analogs
| Study Type | Reaction | Substituent Effect | Observed Reactivity Trend | Source(s) |
|---|---|---|---|---|
| Synthetic Yield | Modified Asinger Synthesis of 3-Thiazolines | Electron-donating (-OMe) groups close to the reaction center decrease yield. | 2,6-positions > 4-position > 2-position | nih.gov |
| Synthetic Yield | Modified Asinger Synthesis of 3-Thiazolines | Electron-withdrawing (-Br) groups close to the reaction center increase yield. | 2-position > 4-position | nih.gov |
| Kinetic Study | Reaction of 2-imino-3-aryl-4-thiazolines | Electron-donating groups on the 3-aryl substituent increase the reaction rate. | p-OMe > o-OMe > p-CH₃ > o-CH₃ > H | researchgate.net |
| Theoretical | Electrophilic attack on thiazole ring | Electron-donating groups enhance reactivity at the ring nitrogen. | 2-substituted > 5-substituted > 4-substituted | researchgate.net |
Catalytic Transformations Involving Thiazoline Intermediates
Thiazoline derivatives are not only substrates in catalytic reactions but can also serve as crucial components of the catalysts themselves, typically as ligands. rsc.orgnih.gov This dual role highlights their versatility in modern organic synthesis.
Iron, a cheap and abundant metal, has been used to catalyze the C-H alkylation of thiazoles. dergipark.org.tr Copper-catalyzed cascade reactions have been developed for the efficient synthesis of fused thiazole systems, involving processes like intramolecular C-S bond formation. qfnu.edu.cn Palladium catalysis is widely used for functionalizing the thiazole ring. clockss.org As detailed in section 3.1.4, palladium catalysts enable C-H arylation at the C5 position and C-C bond activation at the C2 position. clockss.org
In the realm of asymmetric catalysis, thiazoline derivatives have gained attention as valuable chiral ligands. rsc.orgnih.gov For example, pyridyl bis(thiazoline) ligands have been successfully used in metal-catalyzed cyclopropanation reactions. nih.gov Furthermore, thiazoline–ligand complexes with palladium(II) have been synthesized and evaluated as catalysts for generating Csp²–Csp² bonds. nih.gov The ability to deprotonate thiazolines at the α-position allows for the introduction of functional groups, leading to the creation of sulfanyl- and sulfinyl-thiazolines that can serve as enantiopure ligands for palladium-catalyzed allylic substitution reactions. nih.gov
Table 2: Examples of Catalytic Transformations Involving Thiazoline/Thiazole Derivatives
| Catalyst System | Transformation Type | Role of Thiazoline | Reaction Details | Source(s) |
|---|---|---|---|---|
| Palladium catalyst | C-H Arylation | Substrate | Arylation at the C5-position of a masked thiazole. | clockss.org |
| Palladium catalyst | C-C Bond Activation | Substrate | Arylation at the C2-position of a masked thiazole. | clockss.org |
| Iron-based catalyst | C-H Alkylation | Substrate | Alkylation of thiazoles with alkyl tert-butyl peresters. | dergipark.org.tr |
| Copper catalyst | Cascade Coupling | Substrate | Synthesis of benzo[d]imidazo[5,1-b]thiazoles. | qfnu.edu.cn |
| Pyridyl bis(thiazoline)-Metal | Cyclopropanation | Ligand | Catalytic cyclopropanation of styrene. | nih.gov |
| Thiazoline-Pd(II) complexes | C-C Coupling | Ligand | Catalysis of Csp²–Csp² bond formation. | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. conicet.gov.ar It provides insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
The analysis of ¹H and ¹³C NMR spectra provides fundamental information about the molecular structure of 2-Ethyl-3-thiazoline. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-ethyl-4-methyl-3-thiazoline, has been documented. nih.gov For this compound, the expected signals would correspond to the ethyl group protons and the protons on the thiazoline (B8809763) ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the thiazoline ring would appear at distinct chemical shifts influenced by the adjacent sulfur and nitrogen atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. pressbooks.pub For this compound, distinct signals are expected for the two carbons of the ethyl group and the three carbons of the thiazoline ring. The carbon atom double-bonded to the nitrogen (C=N) would typically resonate at a lower field (higher ppm value) compared to the other ring carbons. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of individual carbon signals. pressbooks.pub
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures Note: The following table includes data for analogous thiazole (B1198619) derivatives to provide a comparative context for the expected chemical shifts of this compound.
| Compound/Group | Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate | ¹H | Ethylamino CH₃ | ~1.1 | Triplet |
| ¹H | Ethylamino NHCH₂ | ~3.2 | Quartet | |
| ¹H | Ethyl ester CH₃ | ~1.3 | Triplet | |
| ¹H | Ethyl ester CH₂ | ~4.3 | Quartet | |
| ¹H | Thiazole H | 7.2–7.5 | Singlet | |
| Ethyl 3-hydroxy-3-(2-thiazolyl)propanoate | ¹³C | Ester Carbonyl | ~170 | - |
| (Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4...) | ¹H | Thiazole H4 | 8.21 | Singlet |
This table is generated based on data from analogous compounds. vulcanchem.comvulcanchem.com Actual values for this compound may vary.
For complex molecules or to resolve ambiguities, advanced two-dimensional (2D) NMR techniques are employed. nih.govipb.pt These experiments provide correlation data that reveal how atoms are connected within a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. slideshare.net For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. nih.gov This allows for the unambiguous assignment of proton and carbon signals to specific atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. nih.gov It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is crucial for determining the stereochemistry and conformation of a molecule.
These advanced NMR methods, often used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. conicet.gov.ar
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition and molecular formula. acs.org For a related compound, ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate, HRMS can confirm the molecular ion [M+H]⁺ at an m/z of 201.06923. vulcanchem.com Similarly, HRMS would provide the precise mass of the this compound molecular ion, enabling the confirmation of its chemical formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This is particularly useful for identifying individual components in a complex mixture. For instance, the analysis of toasted sesame seed oil by GC-MS led to the identification of 2-ethyl-4-methyl-3-thiazoline. nih.gov In a similar fashion, GC-MS can be used to detect and identify this compound in various samples, such as food and flavor extracts. reading.ac.uksci-hub.se
Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information. The fragmentation can be induced by various methods, such as collision-induced dissociation (CID). wikipedia.org The analysis of these fragment ions can help to distinguish between isomers, as demonstrated in studies of isomeric thiadiazoles and triazoles. nih.gov For this compound, MS/MS would reveal characteristic fragmentation pathways, such as the loss of the ethyl group or cleavage of the thiazoline ring, providing further confirmation of its structure.
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound by analyzing the absorption of infrared radiation. The characteristic vibrations of the thiazoline ring and its substituents provide a unique spectral fingerprint.
The FT-IR spectrum of thiazoline derivatives typically displays several key absorption bands. The C-H stretching vibrations of the ethyl group are generally observed in the 2900–3000 cm⁻¹ region. scialert.net Specifically, the antisymmetric and symmetric stretching of the CH₂ group appear in this range. scialert.net The C=N stretching vibration, a characteristic feature of the thiazoline ring, is typically found around 1556-1602 cm⁻¹. scirp.org The C-S stretching mode of the thiazole ring is assigned to bands in the region of 656-718 cm⁻¹. scialert.net
Vibrational analysis of a related thiazolidinone group shows a C=O stretching vibration at 1713 cm⁻¹, C-N stretching at 1345 cm⁻¹, and C-S stretching at 591 cm⁻¹. scielo.org.za For thiazole rings, C-C stretching vibrations are identified in the range of 1352-1579 cm⁻¹. scialert.net The in-plane and out-of-plane bending vibrations for the C-H bonds in the thiazole ring generally appear between 1000-1300 cm⁻¹ and 750-1000 cm⁻¹, respectively. scialert.net
Table 1: Characteristic FT-IR Vibrational Frequencies for Thiazoline Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| CH₂ (Ethyl group) | Antisymmetric Stretch | 2900-3000 | scialert.net |
| CH₂ (Ethyl group) | Symmetric Stretch | 2800-2900 | scialert.net |
| C=N (Thiazoline ring) | Stretch | 1556-1602 | scirp.org |
| C-S (Thiazoline ring) | Stretch | 656-718 | scialert.net |
| C-C (Thiazoline ring) | Stretch | 1352-1579 | scialert.net |
| C-H (Thiazoline ring) | In-plane Bend | 1000-1300 | scialert.net |
| C-H (Thiazoline ring) | Out-of-plane Bend | 750-1000 | scialert.net |
X-ray Diffraction Crystallography
X-ray diffraction crystallography provides detailed information about the three-dimensional atomic arrangement in a crystalline solid, which is crucial for understanding the molecule's structure and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is a powerful technique for determining the precise molecular and crystal structure of a compound. For thiazoline derivatives, SC-XRD studies reveal key structural parameters such as bond lengths, bond angles, and crystal packing. ccspublishing.org.cnresearchgate.netiucr.orgmdpi.comnih.gov
For instance, a study on a 2-phenylsulfonylhydrazono-3-(3-trifluoromethylphenyl)-2(3H)-thiazoline derivative showed that it crystallizes in the monoclinic system with the P2₁/c space group. ccspublishing.org.cn The analysis provided detailed unit cell dimensions: a=7.7457(4) Å, b=13.5850(7) Å, c=16.5455(10) Å, β=99.698(2)°, and V=1656.30(16)ų. ccspublishing.org.cn Such data is fundamental for understanding the spatial arrangement of the atoms within the crystal lattice.
In another example, the crystal structure of a different thiazoline derivative was determined to be in the triclinic system with a P-1 space group. researchgate.net The planarity of the molecule and the nature of intermolecular hydrogen bonds, such as N—H⋯N and N—H⋯O, were elucidated, which are critical for the stability of the crystal packing. iucr.org Hirshfeld surface analysis, often used in conjunction with SC-XRD, helps to quantify the intermolecular interactions that contribute to the crystal packing. iucr.orgiucr.org
Table 2: Example Crystallographic Data for a Thiazoline Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | ccspublishing.org.cn |
| Space Group | P2₁/c | ccspublishing.org.cn |
| a (Å) | 7.7457(4) | ccspublishing.org.cn |
| b (Å) | 13.5850(7) | ccspublishing.org.cn |
| c (Å) | 16.5455(10) | ccspublishing.org.cn |
| β (°) | 99.698(2) | ccspublishing.org.cn |
| Volume (ų) | 1656.30(16) | ccspublishing.org.cn |
Powder X-ray Diffraction for Phase Purity Assessment
Powder X-ray Diffraction (PXRD) is a complementary technique used to assess the phase purity of a crystalline sample. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal data, one can confirm the bulk purity of the synthesized compound. scientificarchives.commdpi.comnih.gov This is crucial to ensure that the characterized single crystal is representative of the entire batch. mdpi.com For example, in the synthesis of metal-organic frameworks incorporating thiazole units, PXRD confirms that the synthesized material has the expected crystal structure and is free from crystalline impurities. scientificarchives.comnih.gov The technique is also used to confirm the phase purity of synthesized thiazoline derivatives when single crystals suitable for SC-XRD are not obtainable. researchgate.netresearchgate.net
Chromatographic Separations
Chromatography is an essential technique for the separation, identification, and purification of individual components from a mixture.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound and for separating it from related compounds. acs.org Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose.
A typical RP-HPLC method for analyzing 2-ethylthiazole, a related compound, uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The method can be scaled for preparative separation to isolate impurities. sielc.com For the separation of atropisomers of certain thiazoline derivatives, cyclodextrins can be used as chiral additives in the mobile phase. tsijournals.com The purity of synthesized thiazole derivatives is often ascertained to be greater than 95% by HPLC analysis. acs.org
Table 3: Typical HPLC Conditions for Thiazole Derivative Analysis
| Parameter | Condition | Reference |
| Column | C18 Reverse Phase | acs.orgsielc.com |
| Mobile Phase | Acetonitrile, Water, Acid (e.g., Phosphoric Acid) | sielc.com |
| Detection | UV-Vis or Mass Spectrometry (MS) | acs.orgsielc.com |
| Application | Purity assessment, impurity isolation | acs.orgsielc.com |
Gas Chromatography (GC) in Volatile Compound Analysis
Gas Chromatography (GC) is an essential analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. In the context of this compound and related heterocyclic compounds, which are often key components of flavor and aroma profiles, GC is indispensable. The technique is frequently coupled with detectors like Mass Spectrometry (GC-MS) for definitive identification and Flame Ionization Detection (FID) for quantification. researchgate.net Furthermore, GC-Olfactometry (GC-O) allows for the sensory evaluation of separated compounds, which is crucial for flavor research. mdpi.comlu.se
The analysis of volatile fractions from complex matrices, such as food products, often employs GC. For instance, in the comprehensive analysis of toasted sesame seed oil, volatiles were extracted and subsequently analyzed by GC-MS. researchgate.netnih.gov This process led to the identification of numerous compounds, including thiazolines like 2-ethyl-4-methyl-3-thiazoline. researchgate.netnih.gov Similarly, studies on meat broths have utilized GC-MS and GC-O to identify key aroma compounds, including various thiazoles and 3-thiazolines that contribute to meaty and savory notes. mdpi.comreading.ac.uk The Maillard reaction is a primary source of these compounds in cooked foods. researchgate.netmdpi.comreading.ac.uk
The selection of the GC column is critical for achieving effective separation. Columns with different polarities are often used to separate a wide range of volatiles. For example, a non-polar column like SE-54 can be used for general screening of volatile components. imreblank.ch The data obtained, such as retention indices, combined with mass spectra and aroma descriptors from GC-O, allows for the confident identification of trace components like 2-acetyl-2-thiazoline (B1222474) in food samples. imreblank.chnih.gov
Table 1: Representative GC Conditions for Thiazoline Analysis
GC Parameters for Volatile Compound Analysis| Parameter | Condition/Description | Reference |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS), GC-Olfactometry (GC-O) | researchgate.netmdpi.com |
| Extraction | Solvent-Assisted Flavor Evaporation (SAFE), Solid Phase Micro-Extraction (SPME) | researchgate.netlu.se |
| Column Example | SE-54 (non-polar), FFAP (polar) | imreblank.ch |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Olfactometry (Human Nose) | researchgate.netimreblank.ch |
| Application | Identification of volatile flavor compounds in food matrices like sesame oil and meat broth. | researchgate.netreading.ac.uk |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical method widely used in synthetic organic chemistry. ptfarm.pl Its primary applications for compounds like this compound are twofold: monitoring the progress of a chemical synthesis and guiding the purification of the final product. google.comfarmaciajournal.com
During the synthesis of thiazole and thiazoline derivatives, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the desired product. farmaciajournal.commdpi.com This is achieved by spotting a small amount of the reaction mixture onto a TLC plate at various time points. The plate, typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (the stationary phase), is then placed in a chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). rsc.org As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates, leading to their separation. The separated spots are visualized, often under UV light at 254 nm, and their retention factor (Rf) values are calculated. farmaciajournal.comrsc.org The completion of a reaction is indicated when TLC shows the disappearance of the starting material's spot. google.comfarmaciajournal.com
The choice of the mobile phase is crucial for achieving good separation. The polarity of the solvent system is adjusted based on the polarity of the compounds being analyzed. For thiazole and thiazoline derivatives, a variety of solvent systems have been reported. ptfarm.plgoogle.comfarmaciajournal.com Following the reaction, the crude product is often purified using column chromatography, and TLC is used to analyze the fractions collected from the column to identify those containing the pure compound. rsc.orgrsc.org
Table 2: Examples of TLC Systems for Thiazoline and Thiazole Synthesis
TLC Parameters for Reaction Analysis| Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
|---|---|---|---|
| Silica Gel | Chloroform:Methanol:Ammonium Hydroxide (36:4:1 v/v) | Monitoring thiazole synthesis | google.com |
| Silica Gel 60 F254 | Petroleum Ether:Ethyl Acetate (2:1 v/v) | Monitoring dihydrothiazole synthesis | mdpi.com |
| Silica Gel 60 F254 | n-Butanol:Acetic Acid:Water (3:1:1 v/v/v) | Monitoring synthesis of thiazole β-amino esters | farmaciajournal.com |
| Silica Gel G | Toluene:Ethyl Acetate:Formic Acid (5:4:1 v/v/v) | Purity check for thiazole-2,4-diamine (B2776682) derivatives | ptfarm.pl |
| Silica Gel | Petroleum Ether:Ethyl Acetate (10:1 v/v) | Purification of quinoline (B57606) derivatives | rsc.org |
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This analysis provides a crucial check for the purity of a synthesized compound and helps to confirm its empirical and molecular formula.
For the target compound, this compound, the molecular formula is C₅H₉NS. Based on this formula, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The molecular weight of C₅H₉NS is 115.21 g/mol .
The calculated elemental percentages are compared against the experimental values obtained from an elemental analyzer. A close agreement between the theoretical and found values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. For example, in the characterization of a newly synthesized thiazole derivative, elemental analysis was used to confirm its composition, where the found percentages for C, H, N, and S closely matched the calculated values. mdpi.com This method serves as a definitive validation of the molecular formula assigned through other spectroscopic means like MS and NMR.
Table 3: Elemental Composition of this compound (C₅H₉NS)
Theoretical Elemental Composition| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 52.13% |
| Hydrogen | H | 1.008 | 7.87% |
| Nitrogen | N | 14.007 | 12.16% |
| Sulfur | S | 32.06 | 27.84% |
Table 4: List of Compounds Mentioned
Computational and Theoretical Investigations of 2 Ethyl 3 Thiazoline and Analogs
Density Functional Theory (DFT) Calculations
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The surface is generated by partitioning the crystal's electron density into molecular fragments. Distances from the surface to the nearest atoms inside (dᵢ) and outside (dₑ) are calculated and can be mapped as a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. nih.goviucr.org
While specific Hirshfeld analysis data for 2-Ethyl-3-thiazoline is not prominently available, studies on analogous thiazole (B1198619) and thiazoline (B8809763) derivatives reveal common interaction patterns. These analyses consistently highlight the importance of various non-covalent interactions in stabilizing the crystal structure. researchgate.netfigshare.com The dominant interactions are typically H···H, C-H···O, C-H···N, and contacts involving the sulfur atom (S···H). iucr.orgiucr.orgfigshare.com
For instance, in the crystal structure of one thiazole derivative, H···H interactions accounted for 30.9% of the total Hirshfeld surface area, with significant contributions also coming from Cl···H (20.7%), C···H (16.8%), and O···H (11.4%) contacts. nih.gov Another study on a different thiazole derivative reported H···H contacts as the major contributor at 42.6%, followed by O···H/H···O at 16.8% and C···H/H···C at 15.5%. iucr.org The analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one showed H···H (37.6%), O···H (16.8%), S···H (15.4%), and N···H (13.0%) as the most significant interactions. iucr.org These findings underscore the role of weak hydrogen bonds and van der Waals forces in the supramolecular assembly of thiazole-containing compounds. conicet.gov.ar
Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Various Thiazole Derivatives
| Interaction Type | Compound A¹ nih.gov | Compound B² iucr.org | Compound C³ iucr.org | Compound D⁴ uomphysics.net |
| H···H | 30.9% | 42.6% | 37.6% | 26.2% |
| O···H / H···O | 11.4% | 16.8% | 16.8% | - |
| C···H / H···C | 16.8% | 15.5% | 7.6% | - |
| Cl···H / H···Cl | 20.7% | - | - | - |
| F···H / H···F | - | 6.7% | - | - |
| N···H / H···N | - | 4.5% | 13.0% | 7.4% |
| S···H / H···S | - | 3.4% | 15.4% | - |
| C···C | - | 2.8% | - | - |
| S···C / C···S | - | 3.4% | - | - |
¹Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate ²Ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate ³1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one ⁴Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com This technique can reveal the conformational flexibility of molecules like this compound and predict their interaction dynamics with other molecules, such as biological macromolecules or solvent molecules. scilit.combiointerfaceresearch.com MD simulations are particularly valuable for understanding the stability of ligand-receptor complexes. researchgate.net
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the system's evolution. biointerfaceresearch.com The output is a trajectory of atomic positions and velocities, which can be analyzed to determine thermodynamic properties, binding free energies, and structural stability, often assessed through metrics like the root-mean-square deviation (RMSD). researchgate.net
While specific MD simulation studies on this compound were not found, research on related thiazoline derivatives demonstrates the potential of this approach. For example, MD simulations were used to study thiazoline-2-thione derivatives as potential anti-inflammatory agents by evaluating their interaction with Bovine Serum Albumin (BSA). mdpi.comscilit.com These simulations, running for up to 300 nanoseconds, confirmed that certain derivatives formed stable complexes with the protein, showing minimal structural deviation over time. scilit.com The binding affinities (ΔG) calculated from these simulations helped to identify the most promising compounds, with values like −5.274 kcal/mol indicating strong interactions. mdpi.com
Similarly, MD simulations have been applied to investigate thiazole-pyridine hybrids as potential inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com By simulating the ligand-protein complex, researchers can verify docking results and understand the thermodynamic basis of the binding interaction. mdpi.com Such studies provide atomic-level insights into how these molecules behave in a dynamic biological environment, highlighting the potential for MD simulations to explore the interactions of this compound in various chemical and biological systems. mdpi.comtandfonline.com
Computational Studies of Reaction Mechanisms and Transition States
Computational quantum chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.netcuny.edu These methods allow for the calculation of the geometries and energies of reactants, products, and, crucially, the short-lived transition states that connect them. cuny.edu By mapping the potential energy surface of a reaction, researchers can determine activation energy barriers, which provides insight into reaction rates and the feasibility of different pathways. researchgate.net
For thiazole and thiazoline compounds, computational studies have been instrumental in understanding their synthesis and reactivity. For instance, the mechanism of the benzoin (B196080) condensation catalyzed by N-heterocyclic carbenes, including thiazol-2-ylidene, has been extensively studied using DFT. researchgate.net These calculations help to elucidate the stability of key intermediates, such as the Breslow intermediate, and rationalize the catalytic efficiency of different carbene catalysts. researchgate.net
Furthermore, computational modeling has been used to analyze inhibitors of enzymes that process substrates with thiazoline-like features. A prominent example involves the study of NAG-thiazoline, a potent inhibitor of the human O-GlcNAcase enzyme. sfu.caresearchgate.netnih.gov Computational modeling of the reaction coordinate and the inhibitor itself provided crucial insights, revealing that NAG-thiazoline acts as a mimic of the enzyme-stabilized transition state. sfu.caresearchgate.net These studies can explain the inhibitor's high potency and selectivity by comparing the structure and energetics of the inhibitor to the actual transition state of the enzymatic reaction. sfu.canih.gov Such analyses are vital in the rational design of new, more effective enzyme inhibitors. researchgate.net
The application of these computational methods to this compound could illuminate the mechanisms of its formation, such as through cyclocondensation reactions, and predict its reactivity in various chemical transformations. By calculating the transition state structures and energy profiles, a deeper, quantitative understanding of the compound's chemical behavior can be achieved. cuny.edu
Functional Roles of Thiazoline Derivatives in Advanced Materials and Catalysis Research
Thiazoline-Based Ligands in Asymmetric Catalysis
Thiazoline (B8809763) rings are crucial components in the architecture of ligands for asymmetric catalysis. Their rigid, heterocyclic structure and the presence of nitrogen and sulfur atoms allow for effective coordination with various transition metals, creating a well-defined chiral environment around the metallic center. This controlled environment is paramount for inducing enantioselectivity in chemical reactions.
Chiral Thiazoline Ligands for Enantioselective Synthesis
The development of chiral thiazoline-containing ligands has been a significant advancement in enantioselective synthesis. These ligands, often bidentate or tridentate, create specific steric and electronic environments that differentiate between the two enantiomeric transition states of a reaction, leading to a preference for one enantiomer of the product.
A prominent class of these ligands includes bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) analogues, where the oxazoline (B21484) ring is replaced by a thiazoline ring. The thiazoline moiety can offer different steric bulk and electronic properties compared to oxazolines, influencing the catalytic activity and selectivity. These ligands are instrumental in a variety of enantioselective transformations.
Coordination Chemistry with Transition Metals
The nitrogen and sulfur atoms of the thiazoline ring are excellent donors for transition metals, forming stable chelate complexes. This coordination is fundamental to their function in catalysis. Thiazoline derivatives have been shown to coordinate with a wide array of transition metals. rsc.org
Table 1: Examples of Thiazoline Ligand Coordination with Transition Metals
| Transition Metal | Example of Thiazoline Ligand Type | Application Context |
|---|---|---|
| Palladium (II) | Bis(thiazoline) ligands | Cross-coupling reactions, Allylic alkylation |
| Zinc (II) | Thiazoline-based amino alcohol ligands | Aldol reactions, Epoxide opening |
| Chromium (III) | Salen-type ligands with thiazoline units | Asymmetric catalysis |
| Nickel (II) | Pyridine-bis(thiazoline) ligands | Michael additions, Cycloadditions |
| Gold (Au) | Thiazoline-phosphine ligands | Asymmetric catalysis |
The geometry of the resulting metal complex is heavily influenced by the structure of the thiazoline ligand, which in turn dictates the stereochemical outcome of the catalyzed reaction.
Applications in Cross-Coupling and Alkylation Reactions
Thiazoline-based ligands have found utility in key carbon-carbon bond-forming reactions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, these ligands can stabilize the active palladium species and influence the reductive elimination step, which is often crucial for enantioselectivity.
Similarly, in asymmetric alkylation reactions, particularly palladium-catalyzed asymmetric allylic alkylation (AAA), chiral thiazoline ligands create an asymmetric environment that directs the nucleophilic attack to one of the two allylic termini, resulting in high enantiomeric excess. nih.govfoodb.careading.ac.uk
Thiazoline Moieties as Building Blocks in Organic Synthesis
Beyond their role as ligands, thiazoline moieties serve as valuable intermediates and building blocks in the synthesis of more complex molecules, including natural products and other heterocyclic systems. nih.govtandfonline.comwho.intnih.gov
Synthesis of Complex Chiral Structures
The thiazoline ring can be a key structural element in the total synthesis of complex natural products. nih.gov Many bioactive marine and microbial metabolites contain thiazoline or thiazole (B1198619) rings, which are often crucial for their biological activity. uni-halle.de Synthetic strategies frequently involve the construction of a thiazoline ring from amino acid precursors, such as cysteine, which introduces chirality into the molecule. uni-halle.denih.gov This approach allows for the stereocontrolled synthesis of peptide-based natural products where the thiazoline unit imparts conformational rigidity and resistance to proteolysis. uni-halle.de
Table 2: Research on Thiazoline Synthesis Methods
| Method | Precursors | Key Features |
|---|---|---|
| Dehydrative Cyclization | N-acylated cysteine derivatives | Requires activation of the amide group; risk of epimerization. uni-halle.de |
| Hantzsch Condensation | Thioamides and α-haloketones | A classic and versatile method for forming the thiazole/thiazoline core. tandfonline.com |
| Cyclodesulfhydration | N-thioacyl-2-mercaptoethylamine derivatives | Mild, efficient, and epimerization-free method performed in aqueous solutions. uni-halle.denih.gov |
Precursors for Thiazoles and Other Heterocycles
Thiazolines are direct and important precursors to thiazoles, which are aromatic five-membered heterocycles with widespread applications in medicinal chemistry and materials science. rsc.org The conversion of a thiazoline to a thiazole is an oxidation reaction that introduces a double bond into the ring, achieving aromatization.
Common Oxidation Methods:
Manganese Dioxide (MnO₂): A widely used and effective reagent for the oxidation of thiazolines to thiazoles.
Bromotrichloromethane (BrCCl₃): Used in the presence of a base for the dehydrogenation of thiazolines.
Furthermore, the thiazoline ring can undergo various chemical transformations, including ring-opening reactions, to provide access to other classes of heterocyclic compounds or functionalized acyclic molecules, demonstrating its versatility as a synthetic intermediate. rsc.orgtandfonline.comnih.govCurrent time information in Bangalore, IN.
Occurrence in Natural Products and Biosynthetic Pathways
Identification in Food Sources
There is no direct scientific literature identifying 2-Ethyl-3-thiazoline in food sources such as sesame seed oil, cooked meat, or coffee. However, related thiazoline derivatives have been identified in these and other foods:
Toasted Sesame Seed Oil: A study on toasted sesame seed oil identified 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in a natural product. nih.gov
Cooked Meat: Research on the odorants in beef and chicken broth has identified various thiazoles and 3-thiazolines, including 2-ethyl-4,5-dimethyl-3-thiazoline , which contributes to the meaty aroma. reading.ac.uknih.gov These compounds are typically formed during the Maillard reaction. nih.gov
Coffee: While direct evidence for this compound is absent, other related compounds like 2-ethyl-4-methylthiazole have been detected in arabica and robusta coffee. hmdb.ca Additionally, 4,5-dimethyl-2-ethyl-3-thiazoline is noted for its coffee and chocolate-like organoleptic properties. sigmaaldrich.com
Role in Aroma Chemistry
Specific aroma profiles for This compound are not available. The aroma characteristics of its derivatives are well-documented and are crucial in the flavor and fragrance industry:
4,5-Dimethyl-2-ethyl-3-thiazoline is described as having a complex aroma profile that includes meaty, nutty, musty, sulfury, coffee, and chocolate notes. thegoodscentscompany.comperflavory.com
2-Ethyl-4-methyl-1,3-thiazole is characterized by a pistachio, green, and nutty aroma. pellwall.com
The following table summarizes the organoleptic properties of some related thiazoline and thiazole compounds.
| Compound Name | Aroma Profile | Found In |
| 4,5-Dimethyl-2-ethyl-3-thiazoline | Meaty, nutty, musty, sulfury, coffee, chocolate, raw vegetable sigmaaldrich.comthegoodscentscompany.com | Cooked meat, freeze-dried onion sprout reading.ac.ukthegoodscentscompany.com |
| 2-Ethyl-4-methyl-1,3-thiazole | Pistachio, green, nutty, savory pellwall.com | Cooked meats, coffee, toasted sesame seeds, raspberries pellwall.com |
| 2-Ethyl-3-methylthiopyrazine | Strong roasted or cooked meat fragranceu.com | - |
Biosynthesis of Thiazoline Rings in Biomolecules
General biosynthetic pathways for the thiazoline ring are known, but a specific pathway for This compound is not detailed in the literature. Thiazoline rings in natural products are often synthesized from cysteine residues through post-translational modifications. rsc.org In this process, the thiol group of a cysteine residue can attack the preceding amide group, leading to cyclization and subsequent dehydration to form the thiazoline ring. rsc.org
In food chemistry, thiazolines and related flavor compounds are generated through the Maillard reaction, which involves complex interactions between amino acids (like cysteine, which provides the sulfur and nitrogen atoms) and reducing sugars at elevated temperatures. nih.govrsc.org
Applications in Materials Science
There is no available research on the application of This compound in materials science, such as in organic semiconductors or electronics. However, the broader class of thiazole-based organic semiconductors has been a subject of research. Thiazole rings are electron-accepting heterocycles, and materials incorporating them have shown potential in:
Organic Field-Effect Transistors (OFETs) researchgate.net
Organic Solar Cells researchgate.net
Organic Light-Emitting Diodes (OLEDs) researchgate.net
For instance, compounds like 2-ethyl-1,3-thiazole-5-carbonitrile are noted for their electron-deficient thiazole ring, which makes them potentially useful in organic semiconductors. vulcanchem.com
Future Research Perspectives and Interdisciplinary Opportunities
Development of Novel Thiazoline (B8809763) Architectures for Specific Chemical Functions
The inherent versatility of the thiazoline ring serves as a foundation for the design of new molecular architectures with tailored functions. researchgate.netjneonatalsurg.com Future research will likely focus on the synthesis of complex thiazoline-containing hybrids and conjugates to unlock new biological activities and material properties.
Key areas of exploration include:
Hybrid Molecules: The creation of hybrid molecules that incorporate the thiazoline scaffold with other pharmacologically active moieties is a promising strategy. For instance, the development of novel pyridine-thiazole hybrid molecules has shown potential as anticancer agents. mdpi.com Similarly, combining thiazole (B1198619) derivatives with piperazine (B1678402) and piperidine (B6355638) rings can enhance pharmacokinetic properties like solubility and metabolic stability, leading to more potent drug candidates. jneonatalsurg.com
Multi-targeted Inhibitors: Researchers are designing thiazole-based derivatives that can act as multi-targeted inhibitors, simultaneously modulating multiple biological pathways. This approach is particularly relevant in complex diseases like cancer, where compounds exhibiting dual inhibitory activity against targets like EGFR and VEGFR-2 are being investigated. frontiersin.orgfrontiersin.org
Functionalized Scaffolds: The introduction of diverse functional groups to the thiazole core is a key strategy for modulating its electronic properties and biological activity. jneonatalsurg.com This includes the synthesis of "push-pull" compounds with distinct electron-donating and electron-accepting moieties, which have applications in materials science. rsc.org
Integration of Artificial Intelligence and Machine Learning in Thiazoline Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and development of new thiazoline derivatives. nih.govpreprints.org These computational tools can accelerate research by predicting molecular properties, optimizing reaction conditions, and identifying promising drug candidates.
Future applications of AI and ML in thiazoline research include:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical information to predict the biological activity, toxicity, and pharmacokinetic profiles of novel thiazoline compounds. researchgate.netmdpi.comresearchgate.net This in-silico screening can significantly reduce the time and cost associated with experimental testing. mdpi.com
Reaction Optimization: Machine learning models can analyze complex reaction parameters to predict optimal conditions for the synthesis of thiazoline derivatives, leading to higher yields and purity. nih.govpreprints.org This includes identifying the most effective catalysts, solvents, and temperature ranges. preprints.org
De Novo Drug Design: Generative AI models can design entirely new thiazoline-based molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel structures that are likely to be active against specific biological targets.
Computational Analysis: Density Functional Theory (DFT) calculations and other computational methods are being used to understand the electronic structure, reactivity, and stability of thiazoline derivatives. rsc.orgmdpi.comresearchgate.netresearchgate.netacs.org This theoretical insight complements experimental findings and guides the design of new molecules. rsc.org
Advancements in Green and Sustainable Synthesis of Thiazoline Derivatives
There is a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of thiazoline and its derivatives. bepls.comufms.br "Green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bepls.com
Key trends in the green synthesis of thiazolines include:
Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a mild and selective alternative to traditional chemical catalysts. mdpi.comnih.govacs.org Researchers are exploring the use of biocatalysts, such as those derived from chitosan (B1678972), to facilitate the synthesis of thiazoles under eco-friendly conditions. mdpi.comnih.govacs.org Even natural products like lemon juice are being investigated as biocatalysts. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and ultrasonic techniques can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives. researchgate.netbepls.com These methods provide efficient energy transfer, leading to faster and more controlled reactions. mdpi.com
Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives, such as water or deep eutectic solvents, is a key focus. bepls.comrsc.org Reactions in aqueous media can offer cleaner and simpler purification processes. tandfonline.com
Multi-component Reactions: One-pot, multi-component reactions are being developed to synthesize complex thiazole derivatives in a single step, reducing the number of synthetic operations and minimizing waste. bepls.combohrium.com
Exploration of Thiazolines in Emerging Fields of Chemical Science
The unique properties of thiazolines are leading to their exploration in a variety of emerging scientific and technological fields. nih.govscielo.br
Promising areas of application include:
Materials Science: Thiazoline derivatives are being investigated for their potential use in advanced materials. scielo.br Their electronic properties make them suitable for applications in liquid crystal displays, light-emitting diodes (LEDs), and as photo/semiconducting materials. scielo.br Thiazolo[5,4-d]thiazole-based luminescent metal-organic frameworks (MOFs) are being developed as chemosensors for detecting environmental contaminants. scientificarchives.com
Food Chemistry: Volatile thiazoline derivatives are known to contribute to the flavor and aroma of various foods, particularly cooked meats. rsc.orgmdpi.com Research in this area focuses on identifying and synthesizing novel thiazolines to create authentic meat flavors for plant-based alternatives. mdpi.com
Asymmetric Catalysis: Thiazoline derivatives are gaining attention as valuable ligands in transition metal-catalyzed asymmetric synthesis. rsc.org Their ability to coordinate with metal centers allows for the development of catalysts that can produce chiral molecules with high enantioselectivity.
Q & A
Q. What are the established synthetic routes for 2-Ethyl-3-thiazoline, and what analytical methods are used for its characterization?
- Methodological Answer : Synthesis of this compound typically involves cyclization reactions using thiourea derivatives and α-halo carbonyl compounds. For example, thiazoline rings can be formed via condensation of ethylamine derivatives with mercaptoacetaldehyde under controlled pH and temperature conditions . Post-synthesis, characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm ring structure and substituent positions.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C-S, C=N bonds).
Purification often involves column chromatography or recrystallization.
| Analytical Technique | Purpose | Key Peaks/Features |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | δ ~2.5–3.5 ppm (thiazoline protons) |
| HRMS | Molecular formula confirmation | m/z matching exact mass |
| IR | Functional group identification | 1650–1700 cm⁻¹ (C=N stretch) |
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent skin contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention.
Q. How has the toxicological profile of this compound been assessed in existing literature, and what gaps exist?
- Methodological Answer : The European Food Safety Authority (EFSA) classified thiazolines (Subgroup B-II) as unevaluated due to a lack of toxicological data, including this compound . Researchers must prioritize:
- In vitro assays : Cytotoxicity screening (e.g., MTT assay on mammalian cell lines).
- In vivo studies : Acute oral toxicity tests (OECD Guideline 423) and genotoxicity assessments (Ames test).
- Gaps : No data on chronic exposure, endocrine disruption, or metabolite profiling.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?
- Methodological Answer : Discrepancies in properties (e.g., solubility, melting point) may arise from impurities or methodological variability. Strategies include:
- Standardized Protocols : Adopt OECD guidelines for reproducibility.
- Cross-Validation : Compare results across multiple analytical platforms (e.g., DSC for melting point, HPLC for purity).
- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers .
Q. What computational or mechanistic models are applicable to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
- Retrosynthetic Analysis : Use tools like Synthia™ to propose feasible synthetic pathways.
Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?
- Methodological Answer :
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
- In-line Monitoring : Implement PAT (Process Analytical Technology) for real-time reaction tracking .
| Parameter | Optimization Strategy | Expected Outcome |
|---|---|---|
| Temperature | Gradual heating (40–60°C) | Reduced side reactions |
| Reaction Time | Kinetic monitoring via TLC | Maximized conversion |
| Workup | Liquid-liquid extraction | High-purity isolate |
Key Research Gaps and Priorities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
